Product packaging for 6-(Tert-butyl)pyrimidine-2,4-diamine(Cat. No.:CAS No. 175137-26-5)

6-(Tert-butyl)pyrimidine-2,4-diamine

Cat. No.: B069502
CAS No.: 175137-26-5
M. Wt: 166.22 g/mol
InChI Key: VNQNQIXFWUDBDX-UHFFFAOYSA-N
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Description

Historical Context of Pyrimidine (B1678525) Derivatives in Pharmaceutical Science

The journey of pyrimidine derivatives in pharmaceutical science has been long and impactful. From their initial discovery as crucial components of nucleic acids, their role has expanded dramatically. In the mid-20th century, the structural similarities between pyrimidines and natural metabolites led to the development of antimetabolites, a cornerstone of cancer chemotherapy. A notable early example is 5-fluorouracil, a pyrimidine analog that continues to be a widely used anticancer drug. This pioneering work established the pyrimidine scaffold as a versatile template for designing molecules that can interfere with pathological processes at a fundamental level. Over the decades, this has led to the development of a wide array of drugs targeting various diseases.

Overview of the Pyrimidine Scaffold in Biologically Active Molecules

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. This structure is a key component in a vast number of biologically active molecules, both natural and synthetic. Its ability to form multiple hydrogen bonds and engage in various molecular interactions allows it to bind to a wide range of biological targets, including enzymes and receptors.

The versatility of the pyrimidine scaffold has enabled its incorporation into drugs with diverse pharmacological activities, including:

Anticancer agents: By mimicking natural pyrimidines, these drugs can disrupt DNA synthesis and repair in rapidly dividing cancer cells.

Antiviral agents: Many antiviral drugs are nucleoside analogs that incorporate a pyrimidine ring, which interferes with viral replication.

Antibacterial agents: Certain pyrimidine derivatives can inhibit essential enzymes in bacteria, leading to their demise.

Anti-inflammatory drugs: The scaffold has been utilized to develop inhibitors of key inflammatory mediators.

The widespread success of pyrimidine-containing drugs underscores the importance of this scaffold in modern drug discovery. nih.gov

Rationale for Investigating 6-(Tert-butyl)pyrimidine-2,4-diamine and Related Analogues

The investigation into specific analogues like this compound stems from the systematic exploration of the chemical space around the 2,4-diaminopyrimidine (B92962) core. This particular scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it can serve as a basis for ligands targeting a variety of biological receptors. The 2,4-diamino substitution pattern is particularly effective for inhibiting enzymes like dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids and amino acids.

The rationale for focusing on the 6-position of the pyrimidine ring is based on extensive structure-activity relationship (SAR) studies. Modifications at this position can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. The introduction of an alkyl group at the 6-position, for instance, has been a successful strategy in developing potent antagonists for the histamine (B1213489) H4 receptor, a target for inflammatory and immune disorders.

The choice of a tert-butyl group at this position is deliberate and based on its unique physicochemical properties:

Steric Bulk: The tert-butyl group is one of the most sterically demanding substituents. This bulk can be used to probe the size and shape of a receptor's binding pocket, potentially leading to increased selectivity for the target enzyme over others. It can also serve as a "steric shield," protecting other parts of the molecule from metabolic degradation, thereby increasing its stability in the body. researchgate.net

Lipophilicity: The tert-butyl group is highly lipophilic (fat-soluble). This property can enhance a molecule's ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to undesirable properties, making the optimization of this feature a key aspect of drug design. nih.gov

Metabolic Stability: While the tert-butyl group can protect adjacent parts of a molecule, it can itself be a site of metabolism, typically through oxidation by cytochrome P450 enzymes. researchgate.net Understanding this metabolic profile is crucial for developing a successful drug candidate.

By synthesizing and testing analogues like this compound, medicinal chemists aim to fine-tune the interaction between the molecule and its biological target, optimizing for potency, selectivity, and drug-like properties. While detailed research findings on the specific biological activities of this compound are not extensively published in publicly available literature, its structure suggests it is a compound of interest for screening against various therapeutic targets, particularly kinases and other ATP-binding enzymes, where the 2,4-diaminopyrimidine scaffold has proven to be effective.

The table below summarizes the properties of the tert-butyl group in the context of medicinal chemistry, providing a clear rationale for its inclusion in drug discovery programs.

PropertyDescriptionImplication in Drug Design
Steric Hindrance The large size of the group creates a significant spatial presence.Can enhance selectivity by fitting into specific binding pockets and can protect the molecule from metabolic enzymes.
Lipophilicity Increases the molecule's affinity for non-polar environments.Can improve membrane permeability but may also increase non-specific binding and metabolic clearance if not balanced. nih.gov
Chemical Inertness Generally stable and does not readily participate in chemical reactions.Provides a stable anchor point for the molecule within a binding site.
Metabolic Profile Can undergo hydroxylation by CYP enzymes. researchgate.netThe potential for metabolism at this site needs to be considered and potentially mitigated through further chemical modification.

The systematic investigation of such analogues is a fundamental aspect of modern drug discovery, allowing for a deeper understanding of the complex interplay between molecular structure and biological function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N4 B069502 6-(Tert-butyl)pyrimidine-2,4-diamine CAS No. 175137-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-8(2,3)5-4-6(9)12-7(10)11-5/h4H,1-3H3,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQNQIXFWUDBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380581
Record name 6-(tert-butyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-26-5
Record name 6-(tert-butyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Tert Butyl Pyrimidine 2,4 Diamine and Its Analogues

Established Synthetic Pathways for Pyrimidine-2,4-diamines

The construction of the pyrimidine-2,4-diamine scaffold can be achieved through several reliable synthetic strategies. These methods offer flexibility in introducing various substituents onto the pyrimidine (B1678525) ring.

Condensation Reactions

The most traditional and widely employed method for pyrimidine ring synthesis is the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as guanidine. The Pinner synthesis, a prime example of this approach, involves the reaction of a 1,3-dicarbonyl compound, like a β-diketone or a β-ketoester, with an amidine, including guanidine, to yield a pyrimidine derivative. slideshare.netbu.edu.eg This acid- or base-catalyzed reaction is a versatile tool for creating a wide array of substituted pyrimidines. slideshare.net

The general mechanism involves the initial reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with the guanidine, followed by an intramolecular condensation and dehydration to form the heterocyclic ring. When a β-ketoester is used with guanidine, the initial product is typically a 2-amino-4-hydroxypyrimidine. This intermediate can then be further functionalized, for instance, by chlorination of the hydroxyl group followed by amination, to afford the desired 2,4-diaminopyrimidine (B92962) structure.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide another major avenue for the synthesis and functionalization of pyrimidine-2,4-diamines. This approach often starts with a pre-formed pyrimidine ring bearing suitable leaving groups, such as halogens (e.g., chlorine atoms), at the 2- and 4-positions. These dihalopyrimidines can undergo sequential nucleophilic aromatic substitution (SNAr) reactions with amines.

For instance, 2,4-dichloropyrimidines can be reacted with ammonia or other amines to introduce the amino groups at the 2- and 4-positions. The reactivity of the two chlorine atoms can differ, sometimes allowing for selective substitution. The synthesis of 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride is a key step in creating a versatile intermediate for further substitutions. chemicalbook.com

Multi-component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of pyrimidine derivatives. These reactions are valued for their high atom economy, operational simplicity, and the ability to rapidly generate diverse molecular libraries.

For example, a three-component coupling reaction catalyzed by zinc chloride can produce various 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate. organic-chemistry.org Another approach involves the annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol. organic-chemistry.org These methods provide direct access to polysubstituted pyrimidines, which might be challenging to obtain through more traditional, stepwise syntheses.

Specific Synthetic Routes for 6-(Tert-butyl)pyrimidine-2,4-diamine

The synthesis of the title compound, this compound, logically follows the principles of the Pinner pyrimidine synthesis, requiring a specific tert-butyl-containing precursor.

Precursor Synthesis and Functionalization

The key precursor for the synthesis of this compound is a β-ketoester bearing a tert-butyl group, namely ethyl pivaloylacetate (also known as ethyl 4,4-dimethyl-3-oxopentanoate). The synthesis of this precursor is well-documented.

One common method for preparing ethyl pivaloylacetate starts from diethyl malonate. The reaction involves dissolving diethyl malonate in a solvent like xylene, followed by treatment with sodium ethoxide to form the enolate. This is then acylated with pivaloyl chloride. Subsequent acidification, separation, and purification by vacuum distillation yield the desired ethyl pivaloylacetate. prepchem.com An alternative synthesis involves the reaction of pinacolone with diethyl carbonate in the presence of a strong base like sodium hydride. chemicalbook.com

Synthesis of Ethyl Pivaloylacetate
Starting MaterialKey ReagentsReported Yield
Diethyl malonateSodium ethoxide, Pivaloyl chloride86%
PinacoloneSodium hydride, Diethyl carbonate91%

Once the precursor, ethyl pivaloylacetate, is obtained, the next step is the cyclocondensation reaction with guanidine. This reaction constructs the pyrimidine ring with the tert-butyl group at the 6-position and an amino group at the 2-position. The initial product of this condensation is 2-amino-6-(tert-butyl)-pyrimidin-4-ol. To arrive at the target this compound, the hydroxyl group at the 4-position needs to be converted into an amino group. This is typically achieved through a two-step process: chlorination using a reagent like phosphorus oxychloride (POCl₃) to form 2-amino-4-chloro-6-(tert-butyl)pyrimidine, followed by nucleophilic substitution with ammonia.

Optimization of Reaction Conditions and Yields

The efficiency of the cyclocondensation of β-ketoesters with guanidine can be influenced by several factors, including the choice of solvent, base or acid catalyst, and reaction temperature. For the synthesis of pyrimidinols from β-keto esters and amidines, ultrasound irradiation has been shown to promote the reaction, leading to good to excellent yields. organic-chemistry.org

The choice of base is critical in the initial condensation step. Strong bases like sodium ethoxide or sodium methoxide in an alcoholic solvent are commonly used to facilitate the deprotonation of guanidine and the β-ketoester, driving the reaction towards the cyclized product.

For the subsequent conversion of the 4-hydroxypyrimidine to the 4-aminopyrimidine, the conditions for both the chlorination and amination steps need to be carefully controlled to maximize the yield and minimize side reactions. The chlorination with POCl₃ is often performed at elevated temperatures. The final amination step is typically carried out by heating the 4-chloropyrimidine intermediate with a solution of ammonia in an alcohol, often in a sealed vessel to maintain the pressure.

General Optimization Parameters for Pyrimidine Synthesis
Reaction StepParameterCommon Conditions/Reagents
CyclocondensationCatalyst/BaseSodium ethoxide, Sodium methoxide, Potassium carbonate
SolventEthanol, Methanol, Isopropanol
Energy SourceConventional heating, Microwave irradiation, Ultrasound
ChlorinationReagentPhosphorus oxychloride (POCl₃)
AminationReagentAmmonia (in alcohol or aqueous solution)

Derivatization Strategies for this compound

The functionalization of the this compound core can be approached through several strategic modifications. These derivatizations are crucial for modulating the compound's physicochemical properties and biological activity.

Modification at the Pyrimidine Ring Positions

The pyrimidine ring of 2,4-diaminopyrimidine derivatives is amenable to electrophilic substitution, allowing for the introduction of various functional groups at the 5-position. While direct electrophilic substitution on this compound is not extensively documented, analogous reactions on similar 2,4-diaminopyrimidine systems provide valuable insights into potential synthetic routes.

One common modification is halogenation at the 5-position. For instance, 2,4-diamino-6-substituted pyrimidines can be iodinated using N-iodosuccinimide in acetonitrile, yielding the corresponding 5-iodo derivatives in high yields. mdpi.com This iodinated intermediate serves as a versatile precursor for introducing aryl groups via Suzuki coupling reactions. mdpi.com The general scheme for this transformation involves the reaction of the 5-iodo-2,4-diaminopyrimidine with a substituted phenylboronic acid in the presence of a palladium catalyst, such as Pd(dbpf)Cl₂, and a base like potassium carbonate. mdpi.com

Table 1: Examples of Suzuki Coupling Reactions on 5-Iodo-2,4-diaminopyrimidine Analogues mdpi.com

Entry Arylboronic Acid Catalyst Base Solvent Yield (%)
1 Phenylboronic acid Pd(dbpf)Cl₂ K₂CO₃ EtOH/Toluene/H₂O 85
2 4-Methoxyphenylboronic acid Pd(dbpf)Cl₂ K₂CO₃ EtOH/Toluene/H₂O 92

This table is illustrative of reactions on analogous 2,4-diaminopyrimidine systems and suggests potential pathways for the derivatization of this compound.

Introduction of Diverse Side Chains

The amino groups at the 2- and 4-positions of the pyrimidine ring are primary sites for the introduction of a wide array of side chains through reactions such as acylation and alkylation. These modifications can significantly influence the molecule's interaction with biological targets.

N-acylation of diaminopyrimidines can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. A cost-effective method for N-acylation involves the activation of carboxylic acids as their p-nitrophenyl esters, which then readily react with the exocyclic amino groups. Catalysts like 4-dimethylaminopyridine (DMAP) can enhance the efficiency of these reactions. mdpi.com

Furthermore, the synthesis of various 2,4-diamino-6-substituted pyrimidine derivatives has been accomplished starting from the versatile intermediate, 2,4-diamino-6-chloropyrimidine. researchgate.net Nucleophilic substitution of the chlorine atom at the 6-position allows for the introduction of a wide range of functionalities, including alkoxy, and substituted amino groups. researchgate.net While this compound already possesses a substituent at this position, the synthetic strategies employed for the modification of the amino groups in these analogues are directly applicable.

Table 2: Examples of Side Chain Introduction on 2,4-Diaminopyrimidine Analogues

Starting Material Reagent Reaction Type Product Reference
2,4-Diamino-6-chloropyrimidine (S)-2,3-isopropylideneglycerol, NaH Nucleophilic Substitution (R)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine researchgate.net
2,4-Diaminopyrimidine Acetic Anhydride N-Acylation N,N'-(Pyrimidine-2,4-diyl)diacetamide mdpi.com

This table illustrates methods for introducing side chains to the 2,4-diaminopyrimidine scaffold.

Formation of Fused Pyrimidine Systems

The construction of fused heterocyclic systems is a prominent strategy in drug discovery to create rigid molecular architectures with defined spatial arrangements of functional groups. This compound can potentially serve as a building block for the synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines.

The synthesis of pyrimido[4,5-d]pyrimidines often involves the cyclocondensation of a 6-aminopyrimidine derivative with a suitable three-carbon synthon. For example, 1,3-disubstituted 6-aminouracils can be acylated and then cyclized with hydrazine to form the fused pyrimidine ring. nih.gov Although this example starts from a uracil derivative, the underlying principle of using a 6-aminopyrimidine as a precursor is relevant.

Another approach involves a three-component reaction of 6-aminouracils, aldehydes, and secondary amines to construct the pyrimido[4,5-d]pyrimidine core. nih.gov The reaction proceeds through the initial formation of a Michael adduct, followed by an intramolecular cyclization. nih.gov The amino groups of this compound could potentially participate in similar cyclocondensation reactions with appropriate bifunctional reagents to yield novel fused heterocyclic structures. For instance, condensation with malondialdehyde derivatives has been used to form fused pyrimidine systems from 2,4,6-triaminopyrimidine.

Table 3: Synthetic Approaches to Fused Pyrimidine Systems

Pyrimidine Precursor Reagents Fused System Reference
6-Amino-2-thiouracil Aldehyde, Thiourea Pyrimido[4,5-d]pyrimidine
1,3-Disubstituted 6-aminouracil Acylating agent, Hydrazine Pyrimido[4,5-d]pyrimidine-2,4-dione nih.gov

This table highlights methodologies that could be adapted for the synthesis of fused systems from this compound.

Spectroscopic and Structural Characterization of 6 Tert Butyl Pyrimidine 2,4 Diamine and Its Derivatives

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable for the elucidation of molecular structures. While direct experimental spectra for 6-(tert-butyl)pyrimidine-2,4-diamine are not available, its expected spectroscopic characteristics can be inferred from the analysis of its constituent functional groups and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The most prominent signal would be a sharp singlet in the upfield region, likely around 1.2-1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The protons of the two amino groups (at positions 2 and 4) would likely appear as two distinct broad singlets in the region of 4.5-7.5 ppm, with their exact chemical shift being dependent on the solvent and concentration. The lone proton on the pyrimidine (B1678525) ring (H-5) would present as a singlet, expected to be in the downfield region, typically between 5.0 and 6.0 ppm, due to the electronic effects of the surrounding nitrogen atoms and amino groups.

¹³C NMR Spectroscopy: In the carbon NMR spectrum, the tert-butyl group would show two distinct signals: one for the quaternary carbon, and another for the three equivalent methyl carbons. The quaternary carbon is expected to resonate around 30-40 ppm, while the methyl carbons would appear further upfield, typically in the 25-35 ppm range. The carbon atoms of the pyrimidine ring would appear in the downfield region. Based on data for similar pyrimidine derivatives, the C-2, C-4, and C-6 carbons, being attached to nitrogen and amino groups, would be significantly deshielded, with expected chemical shifts in the range of 150-170 ppm. The C-5 carbon, bonded to a hydrogen, would likely resonate at a more upfield position compared to the other ring carbons, possibly in the range of 80-100 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups and compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃ 1.2 - 1.4 (singlet, 9H) 25 - 35
C (CH₃)₃ - 30 - 40
C5-H 5.0 - 6.0 (singlet, 1H) 80 - 100
C2-NH₂ 4.5 - 7.5 (broad singlet, 2H) -
C4-NH₂ 4.5 - 7.5 (broad singlet, 2H) -
C2 - 150 - 170
C4 - 150 - 170
C6 - 150 - 170

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₄N₄), the molecular weight is 166.22 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 166.

The fragmentation pattern would likely be dominated by the loss of a methyl group (CH₃) from the tert-butyl substituent, leading to a stable tertiary carbocation. This would result in a prominent peak at m/z 151 (M-15). Further fragmentation could involve the loss of isobutylene (B52900) from the parent ion, although this is generally less common for tert-butyl groups attached to aromatic rings. Other potential fragmentations could involve the pyrimidine ring, but the cleavage of the tert-butyl group is anticipated to be a major pathway.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Significance
166 [C₈H₁₄N₄]⁺ Molecular Ion (M⁺)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The N-H stretching vibrations of the two primary amino groups are expected to appear as a pair of bands in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the tert-butyl group would be observed just below 3000 cm⁻¹. The pyrimidine ring itself would give rise to characteristic C=N and C=C stretching vibrations in the fingerprint region, typically between 1400 and 1650 cm⁻¹. The bending vibrations for the amino groups (N-H scissoring) would likely be found around 1600-1650 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H) Stretch 3200 - 3500 (two bands)
Amino (N-H) Bend (Scissoring) 1600 - 1650
Alkyl (C-H) Stretch 2850 - 3000

Crystallographic Analysis of Pyrimidine-2,4-diamine Structures

While no crystal structure has been reported for this compound, the analysis of related pyrimidine-2,4-diamine structures can provide insights into its likely solid-state conformation and intermolecular interactions.

Analysis of Intermolecular Interactions in Solid State

The solid-state structure of this compound would be significantly influenced by intermolecular hydrogen bonding. The two amino groups at the 2 and 4 positions, along with the nitrogen atoms within the pyrimidine ring, can act as both hydrogen bond donors and acceptors.

Advanced Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These computational methods provide insights into molecular stability, reactivity, and potential applications.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 6-(Tert-butyl)pyrimidine-2,4-diamine, DFT calculations would typically be employed to determine its optimized geometry, total energy, and the distribution of electron density. Such calculations are foundational for understanding the molecule's stability and reactivity.

However, specific DFT calculations for this compound, including its optimized structural parameters and total energy, are not reported in the available literature.

Table 4.1.1: Calculated Electronic Properties of this compound (Data Not Available)

Parameter Value
Method/Basis Set Data Not Available
Total Energy Data Not Available

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally indicates higher reactivity.

Specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound have not been documented in published computational studies.

Table 4.1.2: Frontier Molecular Orbital Properties of this compound (Data Not Available)

Parameter Energy (eV)
HOMO Data Not Available
LUMO Data Not Available

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which are crucial for understanding intramolecular stability and delocalization of electron density.

A specific NBO analysis for this compound, detailing the key donor-acceptor interactions and their stabilization energies, is not available in the current body of scientific literature.

Table 4.1.3: NBO Analysis of this compound (Data Not Available)

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of molecules are of significant interest for applications in optoelectronics and photonics. Computational methods can predict these properties, including the first hyperpolarizability (β), which is a measure of the second-order NLO response. For pyrimidine (B1678525) derivatives, the presence of donor and acceptor groups can lead to significant NLO activity.

Calculated NLO properties, such as the first hyperpolarizability, for this compound are not found in existing research publications.

Table 4.1.4: Calculated Non-Linear Optical Properties of this compound (Data Not Available)

Parameter Value (a.u.)
Method/Basis Set Data Not Available

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for investigating the interactions of small molecules with biological macromolecules, providing insights into their potential therapeutic applications.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is widely used in drug discovery to understand binding mechanisms and to estimate the binding affinity. Pyrimidine derivatives are known to interact with various biological targets, including kinases.

Specific molecular docking studies of this compound with any particular protein target, including binding affinity scores and interaction details, have not been reported.

Table 4.2.1: Molecular Docking Results for this compound (Data Not Available)

Target Protein (PDB ID) Binding Affinity (kcal/mol) Interacting Residues

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations provide critical information on their conformational preferences and the stability of their interactions with biological targets.

Conformational Analysis: The conformational flexibility of a molecule is a key determinant of its biological activity. The tert-butyl group at the 6-position of the pyrimidine ring introduces significant steric bulk, which can influence the molecule's preferred three-dimensional shape. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations. By simulating the molecule in different environments, such as in aqueous solution or in the presence of a target protein, researchers can understand how its conformation might change upon binding. For instance, studies on substituted 2,4-diaminopyrimidines have shown that the orientation of substituents can significantly impact binding affinity.

Binding Stability: When a ligand binds to a protein, the stability of the resulting complex is crucial for its therapeutic effect. MD simulations can be used to assess the stability of the ligand-protein complex over time. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in the active site. Furthermore, MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and stability. For example, in studies of 2,4-diaminopyrimidine (B92962) derivatives as kinase inhibitors, MD simulations have been instrumental in confirming the stability of the binding mode predicted by molecular docking and in identifying key residues involved in the interaction.

A representative (hypothetical) data table from an MD simulation study of a 2,4-diaminopyrimidine analog bound to a kinase might look like this:

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of Hydrogen Bonds
00.000.004
101.251.503
201.351.654
301.401.703
401.381.684
501.421.723

This table illustrates the fluctuation of the ligand and protein structure and the persistence of hydrogen bonds over the course of a simulation, indicating a stable binding interaction.

ADMET Prediction and Pharmacokinetic Modeling

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational models play a vital role in predicting these properties early in the drug discovery process, saving time and resources.

In silico ADMET prediction for this compound and its analogs involves the use of various computational tools and algorithms. These tools use the chemical structure of the molecule to predict a range of physicochemical and pharmacokinetic properties.

Key Predicted ADMET Properties for 2,4-Diaminopyrimidine Analogs:

PropertyPredicted Value (Exemplary)Importance
Absorption
Caco-2 Permeability (nm/s)15 x 10⁻⁶Predicts intestinal absorption.
Human Intestinal Absorption (%)> 90%Indicates potential for oral bioavailability.
Distribution
Plasma Protein Binding (%)85%Affects the free concentration of the drug.
Blood-Brain Barrier (BBB) PermeationLowDetermines if the compound can enter the central nervous system.
Metabolism
CYP450 2D6 InhibitionNon-inhibitorPredicts potential for drug-drug interactions.
Excretion
Renal Organic Cation Transporter 2 (OCT2) InhibitionNon-inhibitorRelates to the primary route of elimination.
Toxicity
hERG InhibitionLow riskAssesses the risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicPredicts the potential for causing genetic mutations.

This table provides examples of predicted ADMET properties for a hypothetical 2,4-diaminopyrimidine analog, highlighting their importance in drug development.

Pharmacokinetic modeling further integrates these predicted properties to simulate the concentration of the drug in the body over time. This allows for the prediction of key pharmacokinetic parameters such as half-life, clearance, and volume of distribution, which are crucial for determining the appropriate dosing regimen.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design. Computational approaches to SAR provide a systematic way to explore this relationship and to design new molecules with improved properties.

Quantitative Structure-Activity Relationships (QSAR)

QSAR models are mathematical equations that correlate the chemical features of a series of compounds with their biological activities. These models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

For a series of 2,4-diaminopyrimidine analogs, a QSAR study would typically involve the following steps:

Data Collection: A dataset of compounds with their measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, 3D descriptors), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A hypothetical QSAR equation for a series of 2,4-diaminopyrimidine kinase inhibitors might look like:

pIC₅₀ = 0.5 * logP - 0.2 * TPSA + 1.5 * (presence of H-bond donor) + 3.5

This equation suggests that the biological activity (pIC₅₀) increases with increasing lipophilicity (logP) and the presence of a hydrogen bond donor, while it decreases with increasing topological polar surface area (TPSA).

Example QSAR Data for Hypothetical 2,4-Diaminopyrimidine Analogs:

CompoundlogPTPSA (Ų)H-Bond DonorExperimental pIC₅₀Predicted pIC₅₀
Analog 12.57815.85.75
Analog 23.08516.26.10
Analog 32.87004.84.90
Analog 43.29016.46.40

This table illustrates how a QSAR model can predict the biological activity of compounds based on their calculated molecular descriptors.

Ligand-Based and Structure-Based Drug Design Principles

Computational drug design can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to be active.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. For this compound, a pharmacophore model could be generated based on a set of active analogs. This model can then be used to screen large chemical databases to identify new compounds that fit the pharmacophore and are therefore likely to be active.

Structure-Based Drug Design: This approach is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. For this compound, docking studies can be performed to predict its binding mode within the active site of a target protein, such as a kinase. The docking results can provide insights into the key interactions between the ligand and the protein, and the docking score can be used to estimate the binding affinity. This information is invaluable for designing modifications to the molecule to improve its potency and selectivity. For instance, docking studies on 2,4-diaminopyrimidine derivatives have guided the synthesis of potent and selective inhibitors of various kinases by identifying key interactions with the hinge region of the kinase domain. rsc.org

Biological and Pharmacological Investigations of 6 Tert Butyl Pyrimidine 2,4 Diamine

Antimicrobial Research

Investigations into the antimicrobial properties of pyrimidine (B1678525) derivatives have revealed a wide spectrum of activities. The structural features of these compounds play a crucial role in their efficacy against various pathogens.

Antibacterial Efficacy Against Gram-Positive Pathogens

Derivatives of 2,4-diaminopyrimidine (B92962) have been evaluated for their potency against Gram-positive bacteria. For instance, studies on 6-alkyl-2,4-diaminopyrimidine-based inhibitors have shown activity against Bacillus anthracis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 μg/mL. The nature of the alkyl substitution at the C6 position of the pyrimidine ring influences the antibacterial activity.

Antibacterial Efficacy Against Gram-Negative Pathogens

The efficacy of pyrimidine-based compounds against Gram-negative bacteria is often challenged by the outer membrane of these pathogens, which can limit drug penetration. However, certain 6-arylpyrido[2,3-d]pyrimidines have demonstrated activity against membrane-compromised and efflux pump-deficient strains of Escherichia coli. For some of these compounds, MIC values of 32 to 64 μg/mL have been reported.

Antifungal Efficacy

The exploration of pyrimidine derivatives has also extended to their potential as antifungal agents. A novel pyrimidine-based chemical scaffold has been identified to possess broad-spectrum antifungal activity, including against various molds. This suggests that the pyrimidine core can be a valuable template for the development of new antifungal drugs.

Mechanisms of Antimicrobial Action

The antimicrobial effects of pyrimidine derivatives are often attributed to their ability to inhibit essential microbial enzymes.

D-alanine:D-alanine Ligase (Ddl) Inhibition

D-alanine:D-alanine ligase (Ddl) is a crucial enzyme in the biosynthesis of the bacterial cell wall peptidoglycan. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. Certain 6-arylpyrido[2,3-d]pyrimidines have been identified as ATP-competitive inhibitors of E. coli DdlB. Kinetic studies have determined Ki values for these compounds, indicating their potential as inhibitors of this enzyme.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of bacterial DHFR leads to a depletion of these essential molecules, thereby halting bacterial growth. The 2,4-diaminopyrimidine structure is a well-known scaffold for DHFR inhibitors. 6-Alkyl-2,4-diaminopyrimidine-based compounds have been specifically investigated as inhibitors of bacterial DHFR. X-ray structure studies have provided insights into the binding of these inhibitors to the active site of the enzyme, revealing interactions with key protein residues.

FtsZ Protein Inhibition

There is no specific data available in the scientific literature to suggest that 6-(Tert-butyl)pyrimidine-2,4-diamine has been investigated as an inhibitor of the FtsZ (Filamenting temperature-sensitive mutant Z) protein. The FtsZ protein is a crucial component of the bacterial cell division machinery and a recognized target for novel antibacterial agents. While various other chemical compounds have been explored for their FtsZ inhibitory potential, research specifically detailing the activity of this compound against this target has not been published.

General Protein Target Interactions

No specific protein targets for this compound have been identified in published research. The 2,4-diaminopyrimidine scaffold is known to be a "privileged structure" in medicinal chemistry, appearing in numerous compounds that interact with a wide range of protein targets, particularly protein kinases. However, without specific experimental data, it is not possible to determine the protein interaction profile of this compound.

Antimalarial Research

There are no published studies on the antimalarial activity of this compound.

Specific data on the efficacy of this compound against either the blood or liver stages of the malaria parasite Plasmodium falciparum are not available in the scientific literature.

As there are no reports of antimalarial activity for this compound, no research into its potential mechanisms of action in this context has been published.

Antiviral Research

A review of the scientific literature indicates that this compound has not been specifically evaluated for antiviral properties. While other pyrimidine derivatives have been investigated as potential antiviral agents, no such research has been reported for this particular compound.

Anticancer Research

There is no available data from preclinical or clinical studies to support any anticancer activity for this compound. The potential of this specific compound in the context of cancer research remains unexplored in the public domain.

Cytotoxic Activity Against Various Cancer Cell Lines

The cytotoxic potential of pyrimidine derivatives has been an area of active investigation in the search for novel anticancer agents. While data specific to this compound is limited, studies on analogous compounds demonstrate the potential of the pyrimidine-2,4-diamine scaffold in cancer therapy.

For instance, a series of pyrimidine-2,4-diamine analogues were designed and synthesized to target G-protein coupled tubulin folding cofactor E-like protein (GTSE1), which is overexpressed in several cancers. One of the active compounds, designated as Y18, demonstrated significant inhibition of cancer cell proliferation in colorectal cancer (HCT116) and non-small cell lung cancer (A549) cell lines. nih.gov This compound was found to induce cell cycle arrest and senescence by causing persistent DNA damage. nih.gov

Furthermore, research into other substituted 2,4-diaminopyrimidines has revealed antitumor properties. For example, 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine (DAEP) were shown to inhibit the growth of Walker carcinoma 256 in rats. nih.gov

The table below summarizes the cytotoxic activities of some pyrimidine derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineObserved Effect
Y18 (a pyrimidine-2,4-diamine analogue)HCT116 (Colorectal Cancer), A549 (Non-small Cell Lung Cancer)Significant inhibition of cell proliferation, induction of cell cycle arrest and senescence. nih.gov
2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP)Walker Carcinoma 256Inhibition of tumor growth. nih.gov
2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine (DAEP)Walker Carcinoma 256Inhibition of tumor growth. nih.gov

Specific Enzyme Inhibition

Pyrimidine derivatives are known to act as inhibitors of various enzymes, a mechanism that often underlies their therapeutic effects. The 2,4-diaminopyrimidine structure is a key feature of several enzyme inhibitors.

A prominent example is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of nucleic acids and amino acids. The compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) has been identified as a potent inhibitor of mammalian DHFR. nih.gov This inhibition of DHFR contributes to its antitumor activity. nih.gov

Another relevant example is 2,4-diamino-6-hydroxypyrimidine (DAHP), which is an inhibitor of GTP cyclohydrolase I. nih.govselleckchem.commedchemexpress.comcaymanchem.com This enzyme is critical for the synthesis of tetrahydrobiopterin, a cofactor for nitric oxide synthase (iNOS). nih.govselleckchem.com By inhibiting this enzyme, DAHP can suppress the production of nitric oxide. nih.govmedchemexpress.com

The table below details the enzyme inhibitory activity of some pyrimidine derivatives.

Compound/DerivativeTarget EnzymeBiological Consequence
2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U)Dihydrofolate Reductase (DHFR)Inhibition of nucleic acid and amino acid synthesis, leading to antitumor activity. nih.gov
2,4-diamino-6-hydroxypyrimidine (DAHP)GTP cyclohydrolase IBlocks the synthesis of tetrahydrobiopterin, suppressing nitric oxide production. nih.govselleckchem.com

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is a key characteristic of many anticancer agents. Certain pyrimidine derivatives have been shown to possess this capability.

Pyrimethamine, which is 2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine, has been demonstrated to induce apoptosis in activated human T lymphocytes. nih.gov The mechanism of this apoptosis induction involves the activation of a caspase-dependent pathway, specifically involving caspase-8 and caspase-10, which leads to mitochondrial depolarization. nih.gov This pro-apoptotic activity is independent of the Fas/CD95 signaling pathway. nih.gov

Another study on novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones showed that the most active compound triggered apoptosis and halted cell growth at the G2/M phase. nih.gov This compound was also found to upregulate the expression of pro-apoptotic genes like BAX and caspase-3, while downregulating the anti-apoptotic gene Bcl-2. nih.gov

Immunomodulatory Research

The pyrimidine-2,4-diamine scaffold has been extensively explored for its immunomodulatory properties, particularly as agonists of Toll-like receptors (TLRs).

Toll-Like Receptor (TLR) Agonistic Activity (TLR7, TLR8)

Several studies have identified substituted pyrimidine-2,4-diamines as potent agonists of TLR7 and TLR8, which are key receptors in the innate immune system that recognize viral single-stranded RNA. Activation of these receptors can lead to a robust immune response.

Structure-activity relationship studies on pyrimidine-2,4-diamines have led to the identification of compounds with dual TLR7/TLR8 agonistic activity as well as those with specific TLR8 agonism. For example, N4-Butyl-6-methyl-5-(3-morpholinopropyl)pyrimidine-2,4-diamine has been identified as a potent dual TLR7/TLR8 agonist. In contrast, N4-butyl-5-iodo-6-methylpyrimidine-2,4-diamine was found to be a pure TLR8 agonist.

The table below summarizes the TLR agonistic activity of representative pyrimidine-2,4-diamine derivatives.

Compound/DerivativeTLR Agonistic Activity
N4-Butyl-6-methyl-5-(3-morpholinopropyl)pyrimidine-2,4-diaminePotent dual TLR7/TLR8 agonist
N4-butyl-5-iodo-6-methylpyrimidine-2,4-diaminePure TLR8 agonist
5-(4-aminobutyl)-N4-butyl-6-methylpyrimidine-2,4-diaminePotent TLR8 agonist

Cytokine Induction Profiles

The activation of TLR7 and TLR8 by pyrimidine-2,4-diamine agonists leads to the production of a variety of cytokines, which are signaling molecules that orchestrate the immune response. The specific cytokine profile can differ depending on whether TLR7, TLR8, or both are activated.

TLR7 activation, primarily in plasmacytoid dendritic cells, leads to the production of type I interferons (IFN-α/β). In contrast, TLR8 activation, mainly in myeloid dendritic cells and monocytes, induces a Th1-biasing cytokine profile characterized by the production of IFN-γ, tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12). Dual TLR7/TLR8 agonists can therefore elicit a broad-spectrum immune response.

For example, 5-(4-aminobutyl)-N4-butyl-6-methylpyrimidine-2,4-diamine, a potent TLR8 agonist, was shown to induce high levels of IFN-γ and IL-12 in human blood, with lower levels of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.

The following table outlines the cytokine induction profiles for different types of pyrimidine-2,4-diamine TLR agonists.

TLR Agonist TypeInduced Cytokines
TLR7 AgonistIFN-α/β
TLR8 AgonistIFN-γ, TNF-α, IL-12, IL-1β, IL-6, IL-8
Dual TLR7/TLR8 AgonistIFN-α/β, IFN-γ, TNF-α, IL-12

Immune Cell Activation

The cytokine milieu produced upon TLR activation by pyrimidine-2,4-diamines leads to the activation of various immune cells, which is crucial for generating an effective adaptive immune response.

Dual TLR7/TLR8 agonists have been shown to markedly upregulate the expression of CD80, a co-stimulatory molecule, on multiple dendritic cell subsets. This upregulation is a key step in the activation of T cells. The cytokine profile induced by TLR8 activation, particularly the production of IL-12 and IFN-γ, promotes the differentiation of T helper-1 (Th1) cells. Th1 cells are critical for cell-mediated immunity against intracellular pathogens and for antitumor responses.

Other Biological Activities

Investigations into the broader biological effects of this compound and related compounds have revealed a spectrum of activities that extend beyond a single molecular target. These activities are often interconnected, stemming from the compound's influence on key signaling pathways involved in inflammation, pain perception, neurological function, and metabolic regulation.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of this compound is intrinsically linked to its activity as a histamine (B1213489) H4 receptor antagonist. The histamine H4 receptor is predominantly expressed on cells of the immune system, and its activation is associated with the modulation of inflammatory responses. By blocking this receptor, 6-alkyl-2,4-diaminopyrimidines can interfere with the signaling cascades that lead to inflammation and pain.

While specific in vivo anti-inflammatory and analgesic data for this compound is not extensively detailed in publicly available research, the activity of closely related 2,4,6-trisubstituted pyrimidines has been evaluated. For instance, in a study on new pyrimidine derivatives, compounds were screened for their anti-inflammatory and analgesic effects. One notable compound, 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine, demonstrated significant anti-inflammatory and analgesic activity in animal models, comparable to the standard drug ibuprofen nih.gov. Pyrimidines exhibiting strong anti-inflammatory properties often display considerable analgesic effects as well nih.gov. The anti-inflammatory activity of pyrimidine derivatives is often assessed using models such as carrageenan-induced paw edema, while analgesic effects are evaluated through methods like the phenylquinone-induced writhing test mdpi.com.

The mechanism behind these effects for the broader class of pyrimidine derivatives can also involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain mdpi.com.

Neurological Activities

The neurological activities of this compound are primarily inferred from its interaction with the histamine H4 receptor, which is also found in the central nervous system (CNS). Histamine itself acts as a neurotransmitter, and its receptors, including the H4 receptor, are implicated in various neurological processes. Histamine H4 receptor antagonists are being investigated for their potential in treating neuro-inflammatory and neurodegenerative conditions .

For instance, H4 receptor antagonists have been explored for their therapeutic potential in conditions like multiple sclerosis and Parkinson's disease in preclinical studies guidetopharmacology.orgnih.gov. Research on experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, has shown that H4R antagonists can ameliorate the progression of the disease nih.gov. Histamine signaling is also involved in regulating the sleep-wake cycle, satiety, and cognitive functions, and its dysregulation can lead to neurological symptoms such as anxiety and impaired memory researchgate.net. While direct studies on this compound's neurological effects are limited, its role as an H4 receptor antagonist suggests a potential to modulate these histamine-mediated neurological pathways.

Antidiabetic Activity

The potential antidiabetic activity of this compound is an emerging area of interest, again linked to its antagonism of the histamine H4 receptor. There is growing evidence that histamine and its receptors play a role in the pathogenesis of diabetes and its complications. Systemic histaminergic activity is often elevated in individuals with diabetes mellitus imrpress.com.

Specifically, the histamine H4 receptor has been identified as a potential therapeutic target for diabetic complications. Studies have shown that targeting and inhibiting the H4 receptor may be beneficial in the treatment of diabetes and diabetic neuropathy researchgate.net. In animal models of streptozotocin (STZ)-induced diabetes, treatment with an H4 receptor antagonist was found to suppress vascular leakage in the retina, a hallmark of diabetic retinopathy researchgate.net. Furthermore, the histamine/H4 receptor axis has been shown to cause an imbalance between pro-angiogenic and anti-angiogenic factors in the retinal pigment epithelium under diabetic conditions imrpress.com. Research in diabetic mice has also suggested that the H4 receptor is involved in the control of renal reabsorption processes, and its antagonism could influence the progression of diabetic nephropathy.

Histamine H4 Receptor Antagonism

The most well-documented biological activity of the 6-alkyl-2,4-diaminopyrimidine class of compounds, which includes this compound, is their antagonism of the histamine H4 receptor mdpi.com. This receptor is a G protein-coupled receptor (GPCR) that is highly expressed on immune cells such as mast cells, eosinophils, T cells, and dendritic cells. Its activation by histamine triggers a range of cellular responses that contribute to inflammatory and immune disorders.

The development of 6-alkyl-2,4-diaminopyrimidines as H4 receptor antagonists was a progression from earlier work on indole carboxamide series, typified by JNJ 7777120 mdpi.com. A focused medicinal chemistry effort led to the discovery of several 6-alkyl-2,4-diaminopyrimidines that act as antagonists at both human and rodent H4 receptors mdpi.com. These compounds have been profiled in various animal models of inflammatory diseases mdpi.com.

The structure-activity relationship (SAR) studies of this series have shown that the nature of the alkyl group at the 6-position of the pyrimidine ring influences the binding affinity for the H4 receptor. The table below presents the binding affinities (Ki values) for a selection of 6-alkyl-2,4-diaminopyrimidine derivatives at the human histamine H4 receptor, illustrating the effect of different substituents.

Compound Name6-SubstituenthH4R Ki (nM)
JNJ 7777120(Indole carboxamide derivative)4.5
JNJ 39758979(6-alkyl-2,4-diaminopyrimidine derivative)-
Compound with 5,6-cyclopentyl fusionFused cyclopentylLess active
Compound with 5,6-cyclohexyl fusionFused cyclohexylActive

Data for specific Ki values for JNJ 39758979 and precise values for the fused ring compounds are not provided in the cited sources, but their relative activities are described.

The antagonistic activity of these compounds at the H4 receptor is the underlying mechanism for their anti-inflammatory and potential analgesic, neurological, and antidiabetic effects.

Mechanistic Elucidation of Biological Action

Binding Site Analysis and Molecular Interactions

There is no publicly available research that identifies a specific biological target for 6-(Tert-butyl)pyrimidine-2,4-diamine. Consequently, no experimental data from techniques such as X-ray crystallography or cryo-electron microscopy exists to define its binding site. Without a known target and binding pocket, a detailed analysis of its molecular interactions is not possible.

Hydrogen Bonding Interactions

Information regarding the specific hydrogen bonding interactions of this compound with a biological target is not available in the current scientific literature.

Hydrophobic Interactions

Details of hydrophobic interactions involving the tert-butyl group of this compound within a specific protein binding site have not been documented.

Electrostatic Interactions

There is no available data describing the electrostatic interactions between this compound and any biological macromolecule.

Enzyme Kinetic Studies

No published studies were found that report on the enzyme kinetics of this compound. Key parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against any specific enzyme have not been determined or reported.

Cellular Uptake and Permeability Studies

There is a lack of published experimental data on the cellular uptake and permeability of this compound. Standard assays used to determine a compound's ability to cross cell membranes, such as the Caco-2 permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA), have not been reported for this specific molecule.

Investigations of Resistance Mechanisms

As the biological target and mechanism of action of this compound are unknown, there have been no investigations into potential mechanisms of resistance. Research into drug resistance typically follows the identification of a compound's primary mode of action and the subsequent observation of reduced efficacy.

Future Directions and Research Opportunities

Design of Novel 6-(Tert-butyl)pyrimidine-2,4-diamine Analogues with Enhanced Potency and Selectivity

The core structure of this compound provides a robust starting point for the synthesis of novel analogues with improved biological activity. The primary amino groups at the C2 and C4 positions, along with the bulky tert-butyl group at the C6 position, are key sites for chemical modification to enhance potency and selectivity.

Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new derivatives. For instance, modifications to the pyrimidine (B1678525) core can be explored to optimize interactions with specific biological targets. The synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives has demonstrated that the introduction of various aryl groups at the 5-position can significantly influence their biological profile. This approach allows for the fine-tuning of the molecule's electronic and steric properties to achieve desired therapeutic effects.

Furthermore, the development of 2,4-diaminopyrimidine (B92962) derivatives as selective inhibitors of various kinases, such as p21-activated kinase 4 (PAK4) and cyclin-dependent kinase 7 (CDK7), highlights the potential for creating highly specific therapeutic agents. By strategically modifying the substituents on the pyrimidine ring, researchers can design compounds that exhibit high affinity for the target enzyme while minimizing off-target effects. For example, in the development of CDK7 inhibitors, the introduction of a sulfonyl group at the ortho position of an aniline (B41778) moiety attached to the pyrimidine core was found to be crucial for binding affinity. springernature.com

The following table summarizes key structural modifications and their impact on the activity of 2,4-diaminopyrimidine analogues, providing a roadmap for future design strategies.

Modification SiteSubstituent TypeImpact on ActivityReference Target Example
C5 PositionAryl groupsModulation of biological profileDihydrofolate Reductase
C2/C4 Amino GroupsSubstituted anilines, aliphatic aminesEnhanced potency and selectivityPAK4, CDK7
C6 PositionVaried alkyl/aryl groupsInfluence on steric hindrance and bindingRenin

Exploration of Multi-Targeting Approaches

The concept of "one molecule, multiple targets" has gained significant traction in drug discovery as a strategy to address complex diseases such as cancer. The 2,4-diaminopyrimidine scaffold is well-suited for the design of dual- or multi-target inhibitors. By incorporating pharmacophoric features recognized by different biological targets into a single molecule, it is possible to develop agents with enhanced efficacy and a reduced likelihood of drug resistance.

An example of this approach is the development of dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) based on a 2,4-pyrimidinediamine structure. mdpi.com This strategy aims to simultaneously block two key pathways involved in cancer progression, potentially leading to synergistic therapeutic effects. Similarly, 2,4-diaminopyrimidine derivatives have been designed as dual inhibitors of BRD4 and PLK1, two important targets in cancer therapy. nih.gov

The design of such multi-target ligands requires a deep understanding of the structural biology of the intended targets. Computational modeling and X-ray crystallography can be invaluable tools in identifying common structural motifs and designing linkers that appropriately position the different pharmacophores for optimal interaction with their respective binding sites.

Advanced In Vitro and In Vivo Pharmacological Models

To accurately predict the clinical potential of novel this compound analogues, it is crucial to move beyond traditional 2D cell culture and animal models. Advanced in vitro and in vivo systems that more closely mimic human physiology and disease are essential for robust pharmacological evaluation.

Advanced In Vitro Models:

3D Cell Cultures and Spheroids: These models provide a more physiologically relevant environment by allowing cells to grow in three dimensions, which better recapitulates the in vivo cellular architecture and cell-cell interactions. pharmanow.live This can lead to more accurate predictions of drug efficacy and toxicity compared to conventional 2D cultures.

Organoids: Patient-derived organoids (PDOs) are miniature, self-organizing 3D structures grown from patient tumor cells that retain the genetic and phenotypic characteristics of the original tumor. nih.govnih.govwustl.edu PDOs offer a powerful platform for personalized medicine, enabling the screening of drug candidates on a patient-specific basis to predict treatment response. nih.govnih.gov

Advanced In Vivo Models:

Patient-Derived Xenografts (PDX): In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse. These models are known to better preserve the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to carry specific genetic alterations that are known to drive cancer development in humans. nih.govresearchgate.netnih.gov These models are invaluable for studying the mechanisms of drug action and resistance in a more physiologically relevant context.

The table below outlines the advantages of these advanced models for testing 2,4-diaminopyrimidine derivatives.

Model TypeKey AdvantagesApplication in 2,4-Diaminopyrimidine Research
3D Cell Cultures/SpheroidsMore accurate representation of in vivo cell interactions and drug penetration.Screening for cytotoxicity and anti-proliferative activity of new analogues.
Patient-Derived OrganoidsRecapitulates patient-specific tumor biology.Personalized drug screening to predict clinical response. nih.govnih.govwustl.edu
Patient-Derived XenograftsMaintains tumor heterogeneity and microenvironment.Evaluation of in vivo efficacy and pharmacodynamics. nih.gov
Genetically Engineered Mouse ModelsAllows for the study of drug effects on specific genetic drivers of disease.Mechanistic studies of drug action and resistance. nih.govresearchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govresearchgate.net These computational tools can be applied to various stages of the development of this compound analogues.

Applications of AI and ML:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive QSAR models. researchgate.netfoxchase.org These models can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch. By learning from vast chemical databases, these models can propose new 2,4-diaminopyrimidine derivatives that are predicted to have high potency and selectivity for a specific target.

Prediction of Pharmacokinetic and Toxicological Properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates early in the discovery process. wustl.edu This helps in identifying compounds with favorable drug-like properties and reducing the risk of late-stage failures.

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. This significantly reduces the time and cost associated with traditional high-throughput screening.

The integration of AI and ML into the drug discovery pipeline for this compound derivatives holds the promise of a more efficient and rational approach to developing novel therapeutics. By combining computational predictions with experimental validation, researchers can accelerate the journey from compound design to clinical application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(tert-butyl)pyrimidine-2,4-diamine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example:

Step 1 : React 2,4-dichloropyrimidine with tert-butylamine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like DMF at 80–100°C to substitute the chlorine atoms at positions 2 and 4 .

Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure via 1H^1H-NMR and LC-MS .

  • Key Considerations : Monitor reaction progress using TLC to avoid over-substitution or side products.

Q. Which spectroscopic techniques are used for structural characterization?

  • Methodological Answer :

  • 1H^1H- and 13C^{13}C-NMR : To confirm substitution patterns (e.g., tert-butyl group resonance at ~1.3 ppm for 1H^1H) and aromatic proton splitting .
  • High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight verification (e.g., [M+H]+^+ peak matching C8_8H14_{14}N4_4) .
  • FT-IR : Identify amine (-NH2_2) stretches at ~3300–3500 cm1^{-1} and pyrimidine ring vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Methodological Answer :

  • Solvent Screening : Test polar solvents (DMF, DMSO) versus non-polar alternatives (toluene) to balance reactivity and solubility .
  • Temperature Gradients : Use microwave-assisted synthesis at controlled temperatures (e.g., 100°C vs. 120°C) to reduce side reactions .
  • Catalyst Optimization : Evaluate palladium or copper catalysts for coupling reactions, as seen in analogous pyrimidine derivatives .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., molar ratios, reaction time) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butyl vs. piperidine groups) on enzyme inhibition using IC50_{50} assays .
  • Molecular Docking : Model interactions with target proteins (e.g., kinases or Plasmodium falciparum enzymes) to explain potency variations .
  • Assay Reprodubility : Validate protocols across multiple labs with standardized cell lines (e.g., HepG2 for cytotoxicity) and controls .

Q. What strategies validate purity for in vitro studies?

  • Methodological Answer :

  • HPLC/UPLC Analysis : Use C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 minutes) and UV detection at 254 nm. Purity thresholds >95% are typical .
  • Residual Solvent Testing : Perform GC-MS to detect traces of DMF or DMSO (<500 ppm) per ICH guidelines .
  • Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

Q. What mechanistic studies elucidate its enzyme inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots using purified enzymes (e.g., CDKs or PfHsp70-z) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) and thermodynamic parameters .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., PfHsp70-z) to identify binding site interactions .

Q. How to address discrepancies in solubility data across studies?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated biological fluids using nephelometry .
  • DSC/TGA Analysis : Assess thermal stability and polymorphic forms that may affect solubility .
  • Co-solvent Strategies : Use cyclodextrins or lipid-based carriers to enhance aqueous solubility for in vivo assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.